Isopropyl nitrate

Description

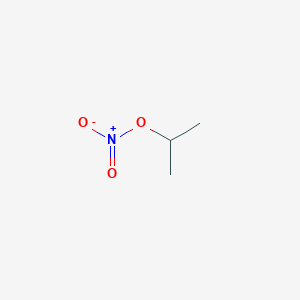

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-3(2)7-4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPFWGOSHOCNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Record name | ISOPROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061908 | |

| Record name | Nitric acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl nitrate appears as a clear colorless liquid with a pleasant odor. May spontaneously decompose and explode under prolonged exposure to fire or heat. Denser than water and insoluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion., Clear colorless liquid with a pleasant odor; [CAMEO] | |

| Record name | ISOPROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

34.1 [mmHg] | |

| Record name | Isopropyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1712-64-7 | |

| Record name | ISOPROPYL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROPYL NITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPE48E4UJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropyl Nitrate: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nitrate (B79036) (IPN), with the chemical formula (CH₃)₂CHONO₂, is a colorless liquid organic nitrate ester.[1][2] It is recognized for its pleasant, ethereal odor.[1][2] While it has applications as a cetane improver in diesel fuels and as a monopropellant, its energetic nature and chemical reactivity warrant a thorough understanding of its properties, particularly for safe handling and use in research and development settings.[1][3] This technical guide provides an in-depth overview of the physical and chemical properties of isopropyl nitrate, detailed experimental protocols for their determination, and visual representations of its decomposition pathway and relevant experimental workflows.

Physical Properties of this compound

This compound is a volatile and flammable liquid.[1] Its key physical properties are summarized in the table below. It is important to note that values for certain properties, such as the flash point, may vary across different sources, reflecting potential differences in experimental conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₃ | [4] |

| Molecular Weight | 105.09 g/mol | [5] |

| Appearance | Colorless liquid with a pleasant odor | [1][2][6] |

| Density | 1.036 - 1.040 g/mL at 20 °C | [4][7] |

| Boiling Point | 101-102 °C | [7] |

| Melting Point | Approximately -80 °C | [8] |

| Vapor Pressure | 34.1 mmHg | [6] |

| Vapor Density | 3.62 (Air = 1) | [4] |

| Flash Point | 11.1 °C to 22.8 °C (52 °F to 73 °F) | [2][7] |

| Solubility | Insoluble or partly miscible in water. Miscible with many organic solvents. | [1][6][7] |

| Detonation Velocity | Approximately 5400 m/s | [1][2] |

| Upper Explosive Limit (UEL) | No data available | [4] |

| Lower Explosive Limit (LEL) | No data available | [4] |

| UN Number | 1222 | [8] |

| DOT Hazard Class | 3 (Flammable Liquid) | [6] |

Chemical Properties and Reactivity

This compound is a highly flammable and energetic compound, primarily due to the presence of the nitrate ester group.[1] It is classified as a strong oxidizing agent and can undergo vigorous or explosive reactions when in contact with reducing agents, strong acids, finely powdered metals, and other incompatible materials.[2][7]

Thermal Decomposition

The thermal decomposition of this compound has been studied to understand its stability and reaction mechanism. The primary and initial step in its decomposition is the homolytic cleavage of the O-NO₂ bond.[9] This bond fission results in the formation of an isopropoxy radical and a nitrogen dioxide molecule.[9] The isopropoxy radical is unstable and rapidly decomposes to form acetaldehyde (B116499) and a methyl radical.[9]

Combustion

This compound is extremely flammable and burns with a nearly invisible flame, which can present a significant handling hazard.[1] The flame is reported to be less luminous than that of hydrogen or methanol.[1] Combustion of this compound produces toxic oxides of nitrogen (NOx).[2]

Experimental Protocols

Determination of Thermal Decomposition Kinetics

The kinetics of the thermal decomposition of this compound can be investigated using a low-pressure flow reactor coupled with a quadrupole mass spectrometer.[9]

Methodology:

-

Reactor Setup: A temperature-controlled flow reactor is used, typically operating at pressures between 1 and 12.5 Torr with helium as a carrier gas.[9]

-

Reactant Introduction: A known concentration of this compound is introduced into the reactor.

-

Kinetics of Reactant Loss: The concentration of this compound is monitored at the reactor outlet as a function of reaction time. The first-order rate constant of decomposition is determined from the decay of the this compound signal.[9]

-

Kinetics of Product Formation: The formation of a key decomposition product, such as the methyl radical (•CH₃), is monitored by the mass spectrometer. The rate of formation of this product is used to determine the decomposition rate constant, especially at lower temperatures where the consumption of the parent molecule is minimal.[9]

-

Data Analysis: The rate constants are measured at various temperatures to determine the Arrhenius parameters (pre-exponential factor and activation energy) for the decomposition reaction.

Flash Point Determination

The flash point of a volatile liquid like this compound is determined using a closed-cup method to ensure safety and accuracy. Standard methods include ASTM D56 (Tag Closed Cup Tester) for low-viscosity liquids and ASTM D93 (Pensky-Martens Closed Cup Tester).[10]

General Procedure (Closed-Cup Method):

-

Sample Preparation: A specified volume of the liquid sample is placed into the test cup of the apparatus.[10] For volatile liquids, the sample and cup may be pre-cooled to prevent the loss of volatile components.[11]

-

Heating: The sample is heated at a slow, constant rate.[10]

-

Ignition Source Application: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.[10]

-

Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite with a distinct flash.[12] This observation is corrected for barometric pressure.[10]

Determination of Explosive Limits

The lower and upper explosive limits (LEL and UEL) define the concentration range in air within which a flammable substance can produce an explosion. The standard method for determining these limits is ASTM E681.[13]

Methodology (ASTM E681):

-

Test Apparatus: A closed, pressure-resistant chamber is used for the test.[13]

-

Mixture Preparation: A known concentration of the vaporized liquid is mixed with air inside the chamber.

-

Ignition: An electrical ignition source is activated within the chamber.

-

Observation: A visual observation is made to determine if flame propagation occurs.

-

Limit Determination: The concentration of the substance is varied incrementally. The LEL is the lowest concentration at which flame propagation is observed, and the UEL is the highest concentration.[13]

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the thermal stability and decomposition of energetic materials.

General Procedure:

-

Sample Preparation: A small, precisely weighed sample (typically 2-10 mg) is hermetically sealed in a sample pan (e.g., aluminum).[14] An empty, sealed pan is used as a reference.[14]

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.[15]

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[15]

-

Data Analysis: Exothermic events, such as decomposition, are observed as peaks in the DSC thermogram. The onset temperature of the exotherm provides an indication of the temperature at which decomposition begins. The area under the peak is proportional to the enthalpy of decomposition.

Conclusion

This compound is a chemically reactive and energetic material with well-defined physical properties. Its high flammability, potential for explosive decomposition, and reactivity with other chemical classes necessitate careful handling and a thorough understanding of its characteristics. The experimental protocols outlined in this guide provide standardized methods for evaluating its key safety-related properties. This information is crucial for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and to accurately assess the potential hazards associated with the use of this compound.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.es [fishersci.es]

- 6. This compound | C3H7NO3 | CID 15575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1712-64-7 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. caprysses.fr [caprysses.fr]

- 10. delltech.com [delltech.com]

- 11. oil-tester.com [oil-tester.com]

- 12. 16 CFR § 1500.43a - Method of test for flashpoint of volatile flammable materials. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 13. calnesis.com [calnesis.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

The Thermal Decomposition of Isopropyl Nitrate: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nitrate (B79036) (IPN), a significant organic nitrate, finds applications ranging from a cetane improver in diesel fuels to a monopropellant. A thorough understanding of its thermal decomposition mechanism is paramount for optimizing its applications and ensuring safe handling. This technical guide provides an in-depth analysis of the core thermal decomposition mechanism of isopropyl nitrate, supported by a comprehensive review of experimental data and methodologies.

Core Decomposition Mechanism

The thermal decomposition of this compound is initiated by the homolytic cleavage of the relatively weak O-NO2 bond. This unimolecular dissociation is the rate-determining step, leading to the formation of an isopropoxy radical and nitrogen dioxide. The isopropoxy radical is highly unstable and rapidly undergoes β-scission to yield acetaldehyde (B116499) and a methyl radical.

The primary reaction pathway can be summarized as follows:

-

Initiation: (CH₃)₂CHONO₂ → (CH₃)₂CHO• + NO₂

-

β-Scission: (CH₃)₂CHO• → CH₃CHO + CH₃•

At higher temperatures and varying pressures, a network of secondary reactions involving the initial products and their subsequent breakdown species occurs, leading to a more complex product mixture.

Visualized Primary Decomposition Pathway

Caption: Primary thermal decomposition pathway of this compound.

Experimental Protocols

The elucidation of the this compound decomposition mechanism has been achieved through various experimental techniques, each providing unique insights under different conditions.

Low-Pressure Flow Reactor with Mass Spectrometry

This method, employed by Morin and Bedjanian, allows for the study of elementary reactions in a controlled environment.

-

Apparatus: A temperature-controlled quartz reactor coupled to a quadrupole mass spectrometer via a modulated molecular beam sampling system.

-

Procedure: A dilute mixture of this compound in a helium carrier gas is introduced into the flow reactor. The temperature and pressure are systematically varied. The concentrations of the reactant and products are monitored by the mass spectrometer as a function of reaction time.

-

Data Acquisition: Rate constants are determined by monitoring the decay of the this compound signal or the formation of product signals over time.

Visualized Low-Pressure Flow Reactor Workflow

Caption: Experimental workflow for low-pressure flow reactor studies.

Shock Tube with Laser Schlieren Densitometry

This technique, utilized by Fuller et al., is ideal for studying high-temperature decomposition kinetics.

-

Apparatus: A diaphragmless shock tube coupled with a laser schlieren densitometry system.

-

Procedure: A mixture of this compound diluted in an inert gas (e.g., argon) is introduced into the driven section of the shock tube. A shock wave is generated, rapidly heating the gas mixture to the desired temperature and pressure. The density gradient in the post-shock region, which is proportional to the reaction rate, is measured by the laser schlieren system.

-

Data Acquisition: The rate of decomposition is inferred from the measured density gradients.

Visualized Shock Tube Experimental Workflow

Caption: Workflow for shock tube laser schlieren densitometry experiments.

Tubular Reactor at Atmospheric Pressure

Nadimpalli and colleagues employed this method to investigate pyrolysis under conditions closer to practical applications.

-

Apparatus: A tubular reactor housed in a temperature-controlled furnace.

-

Procedure: A mixture of this compound in a carrier gas is passed through the heated reactor at atmospheric pressure. The residence time in the reactor is controlled by the flow rate. The effluent gas is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products.

-

Data Acquisition: Product mole fractions are determined as a function of temperature.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the thermal decomposition of this compound.

Table 1: Product Yields from this compound Decomposition

| Product | Yield (Morin & Bedjanian, 2016) |

| Nitrogen Dioxide (NO₂) | 0.98 ± 0.15 |

| Acetaldehyde (CH₃CHO) | 0.99 ± 0.15 |

| Methyl Radical (CH₃•) | 0.96 ± 0.14 |

Table 2: Kinetic Parameters for the Unimolecular Decomposition of this compound

| Parameter | Value (Morin & Bedjanian, 2016) | Value (Fuller et al., 2019) |

| Low-Pressure Limit Rate Constant (k₀) | ||

| A-factor (cm³ molecule⁻¹ s⁻¹) | 6.60 x 10⁻⁵ | - |

| Activation Energy (K) | 15190 | - |

| High-Pressure Limit Rate Constant (k∞) | ||

| A-factor (s⁻¹) | 1.05 x 10¹⁶ | 5.70 x 10²² T⁻¹⁸⁰ |

| Activation Energy (K) | 19850 | 21287.5 |

| O-NO₂ Bond Dissociation Energy (kcal mol⁻¹) | 38.2 ± 4.0 | - |

Table 3: Major and Minor Products Identified in this compound Pyrolysis

| Major Products | Minor Products |

| Acetaldehyde | Formaldehyde |

| Nitrogen Dioxide | Methanol |

| Nitromethane | |

| Nitric Oxide | |

| Methane | |

| Formamide | |

| Methyl Nitrite |

Comprehensive Reaction Network

Beyond the primary decomposition, the products can engage in a complex network of secondary reactions, especially at higher temperatures and pressures. A simplified representation of these interactions is shown below.

Visualized Secondary Reaction Pathways

Caption: Simplified network of secondary reactions in IPN pyrolysis.

Conclusion

The thermal decomposition of this compound is a well-studied process, with the primary mechanism involving the fission of the O-NO₂ bond followed by the rapid decomposition of the resulting isopropoxy radical. The kinetics of this process have been quantified under various conditions, from low-pressure flow reactors to high-temperature shock tubes. While the primary products are consistently identified as nitrogen dioxide, acetaldehyde, and methyl radicals, a more complex mixture of secondary products can be formed, particularly at atmospheric pressure and elevated temperatures. The data and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this compound.

Spectroscopic Data of Isopropyl Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl nitrate (B79036), including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The information is presented in a structured format to facilitate easy data comparison and interpretation, supplemented by detailed experimental protocols and a visualization of the mass spectrometric fragmentation pathway.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for isopropyl nitrate.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2980 | C-H stretch (sp³) | Strong |

| ~1626 | NO₂ asymmetric stretch | Strong |

| ~1280 | NO₂ symmetric stretch | Strong |

| ~1370 | C-H bend (isopropyl) | Medium |

| ~1160 | C-O stretch | Medium |

| ~850 | O-N stretch | Medium |

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) |

| ~5.20 | Septet | 1H | CH | ~6.2 Hz |

| ~1.37 | Doublet | 6H | CH₃ | ~6.2 Hz |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~79 | CH |

| ~21 | CH₃ |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and can be influenced by the solvent used.

Table 3: Mass Spectrometry (Electron Ionization) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 105 | <1 | [M]⁺ (Molecular Ion) |

| 60 | 5 | [C₃H₈O]⁺ |

| 46 | 100 | [NO₂]⁺ |

| 45 | 30 | [C₂H₅O]⁺ |

| 43 | 95 | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | 40 | [C₃H₅]⁺ (Allyl cation) |

| 39 | 20 | [C₃H₃]⁺ |

| 27 | 35 | [C₂H₃]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat this compound.

Methodology:

-

Sample Preparation: A drop of pure this compound (neat liquid) is placed on the surface of a clean, dry salt plate (typically NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the empty sample compartment is recorded.

-

Data Acquisition: The prepared salt plate "sandwich" is placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of this compound. Peak positions are reported in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The solution is then transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequency for either ¹H or ¹³C nuclei.

-

Data Acquisition:

-

Locking: The spectrometer "locks" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

-

Pulse Sequence: A standard one-pulse sequence is typically used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Acquisition: The free induction decay (FID) signal is acquired over a set number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Methodology:

-

Sample Introduction: A small amount of liquid this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum environment.

-

Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), is energetic enough to not only ionize the molecules but also cause them to fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

Thermodynamic Properties of Isopropyl Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nitrate (B79036) (IPN), a colorless liquid with the chemical formula C₃H₇NO₃, is an organic nitrate of significant interest due to its energetic properties. It has applications as a monopropellant and as a cetane improver in diesel fuels. A thorough understanding of its thermodynamic properties is crucial for its safe handling, storage, and application, as well as for modeling its combustion and decomposition behavior. This technical guide provides a comprehensive overview of the core thermodynamic properties of isopropyl nitrate, detailed experimental protocols for their determination, and a visualization of its primary decomposition pathway.

Core Thermodynamic and Physical Properties

A compilation of the key thermodynamic and physical properties of this compound is presented in the tables below. These values have been collated from various scientific sources to provide a consolidated reference.

Table 1: Fundamental Physical and Thermodynamic Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Weight | 105.09 | g/mol | [1] |

| Density (at 20 °C) | 1.040 | g/mL | [1] |

| Boiling Point | 101-102 | °C | [1] |

| Vapor Pressure (at 20 °C) | 34.1 | mmHg | [1] |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -230 ± 1 | kJ/mol | [2] |

| Enthalpy of Combustion (liquid, 298.15 K) | -1951 ± 1 | kJ/mol | [2] |

| Constant Pressure Heat Capacity (liquid) | 350 | J/(mol·K) | [2] |

Table 2: Thermal Decomposition Properties of this compound

| Property | Value | Units | Reference(s) |

| O-NO₂ Bond Dissociation Energy | 38.2 ± 4.0 | kcal/mol | [3] |

| O-NO₂ Bond Dissociation Energy (recommended) | 41.2 ± 1.0 | kcal/mol | [3] |

| High-Pressure Limit Rate Constant (k∞) | 1.05 x 10¹⁶ exp(-19850/T) | s⁻¹ | [3] |

| Low-Pressure Limit Rate Constant (k₀) | 6.60 x 10⁻⁵ exp(-15190/T) | cm³molecule⁻¹s⁻¹ | [3] |

| Activation Energy for neat liquid decomposition | 39.3 ± 4.0 | kcal/mol | [3] |

| Energy of complete combustion | 154.81 | kJ/mol | [4] |

| Energy of thermal decomposition | 175 | kJ/mol | [4] |

Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak O-NO₂ bond. This primary step is followed by the rapid decomposition of the resulting isopropoxy radical.

The primary products of the unimolecular decomposition of this compound are nitrogen dioxide (NO₂), acetaldehyde, and a methyl radical.[3]

Experimental Protocols

The determination of the thermodynamic properties of an energetic material like this compound requires specialized experimental techniques and stringent safety protocols. Below are detailed methodologies for key experiments.

Determination of Thermal Stability and Decomposition Kinetics by Accelerating Rate Calorimetry (ARC)

Objective: To determine the onset temperature of decomposition, pressure and temperature rise rates, and kinetic parameters under adiabatic conditions.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 g) is loaded into a spherical, high-pressure sample bomb, usually made of Hastelloy or a similar inert material.[5]

-

Instrument Setup: The sample bomb is placed inside the ARC calorimeter. The system is sealed and typically purged with an inert gas like nitrogen or argon to ensure an inert atmosphere.

-

Heating and Detection: The experiment is run in a "heat-wait-search" mode.[5]

-

Heat: The sample is heated in small, discrete temperature steps (e.g., 5 °C).

-

Wait: After each heating step, the system is allowed to thermally equilibrate.

-

Search: The instrument monitors the sample's self-heat rate. If the rate is below a certain threshold (e.g., 0.02 °C/min), the next heating step is initiated.

-

-

Adiabatic Tracking: Once a self-sustaining exothermic reaction is detected, the calorimeter switches to adiabatic mode. The heaters in the calorimeter track the sample temperature precisely, ensuring that no heat is lost to the surroundings.

-

Data Acquisition: Temperature and pressure are recorded as a function of time throughout the exothermic decomposition.

-

Data Analysis: The collected data is used to determine the onset temperature of thermal runaway, the time to maximum rate, the adiabatic temperature rise, and to calculate kinetic parameters such as the activation energy and pre-exponential factor using appropriate models.

Determination of Enthalpy of Decomposition by Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-10 mg) is hermetically sealed in a high-pressure crucible (e.g., gold-plated stainless steel) to prevent evaporation and contain the pressure generated during decomposition. An empty, sealed crucible is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Experimental Program: The sample and reference crucibles are placed in the DSC cell. The temperature is ramped at a constant heating rate (e.g., 5-20 °C/min) over a defined temperature range that encompasses the decomposition of this compound. The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC curve will show an exothermic peak corresponding to the decomposition of this compound. The area under this peak is integrated to determine the enthalpy of decomposition (ΔHd). The onset temperature of the exotherm provides an indication of the thermal stability. For energetic materials, high-pressure DSC (HP-DSC) is often employed to suppress vaporization and isolate the decomposition event.[6]

Measurement of Vapor Pressure

Objective: To determine the vapor pressure of this compound as a function of temperature.

Methodology (Static Method):

-

Apparatus: A thermostated vessel connected to a pressure transducer and a vacuum system is used.

-

Sample Preparation: A purified sample of this compound is introduced into the vessel. The sample is thoroughly degassed by several freeze-pump-thaw cycles to remove any dissolved air.

-

Measurement: The vessel is immersed in a constant-temperature bath. Once thermal equilibrium is reached, the pressure of the vapor in equilibrium with the liquid is measured by the pressure transducer.

-

Data Collection: This measurement is repeated at various temperatures to obtain a set of vapor pressure versus temperature data.

-

Data Analysis: The Clausius-Clapeyron equation can be used to analyze the data and determine the enthalpy of vaporization (ΔHvap).

Kinetic Studies of Gas-Phase Decomposition using a Low-Pressure Flow Reactor with Mass Spectrometry

Objective: To measure the rate constants of the elementary reactions involved in the gas-phase decomposition of this compound.

Methodology:

-

Experimental Setup: A low-pressure flow reactor, typically a cylindrical tube made of quartz or coated with an inert material, is used. A known concentration of this compound, highly diluted in an inert carrier gas (e.g., helium), is introduced into the reactor at a controlled flow rate. The reactor is housed in a furnace to maintain a constant temperature.

-

Reaction Initiation: The thermal decomposition is initiated as the gas mixture flows through the heated reactor.

-

Detection: A mass spectrometer is coupled to the reactor via a sampling orifice. This allows for the real-time monitoring of the concentrations of the reactant (this compound) and the decomposition products as a function of reaction time (which is related to the position along the reactor axis).

-

Data Acquisition: Mass spectra are recorded at different points along the length of the reactor or by varying the flow rate to change the reaction time.

-

Data Analysis: The decay of the this compound signal and the rise of the product signals are used to determine the rate constants of the decomposition reactions. By performing experiments at various temperatures and pressures, the Arrhenius parameters (pre-exponential factor and activation energy) can be determined.

Conclusion

The thermodynamic properties of this compound are fundamental to its application and safety. This guide has provided a consolidated summary of its key thermodynamic and physical data, a detailed look at its thermal decomposition pathway, and comprehensive experimental protocols for the characterization of its properties. The provided data and methodologies serve as a valuable resource for researchers and professionals working with this energetic material, enabling a deeper understanding of its behavior and facilitating the development of safer and more efficient applications.

References

An In-Depth Technical Guide to the Solubility of Isopropyl Nitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of isopropyl nitrate (B79036) in various organic solvents. Isopropyl nitrate, a colorless liquid with the chemical formula C₃H₇NO₃, is utilized in diverse applications, including as a fuel additive and in organic synthesis.[1] A thorough understanding of its solubility is critical for its effective use, storage, and safety management. This document consolidates available qualitative and quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual representations of the experimental workflow and the factors influencing solubility.

Introduction to this compound

This compound is an organic nitrate ester known for its high flammability and pleasant odor.[2] It is denser than water and is considered to have limited solubility in aqueous solutions while demonstrating significant solubility in many organic solvents.[1][2] The molecule's structure, featuring a polar nitrate group and a non-polar isopropyl group, governs its solubility behavior, making it a versatile compound in various chemical applications.

Solubility Data

Quantitative Solubility in Water

A single quantitative value for the solubility of this compound in water has been reported.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | 0.365 |

Qualitative and Miscibility Data in Organic Solvents

This compound is widely reported to be miscible with many common organic solvents. This high degree of solubility is attributed to the principle of "like dissolves like," where the organic nature of both the solute and the solvent facilitates dissolution.

| Solvent | Qualitative Solubility/Miscibility |

| Ethanol | Miscible |

| Diethyl Ether | Miscible |

| Acetone | Miscible |

| Benzene | Soluble |

| Fats and Oils | Miscible |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks, pipettes, and syringes

-

Glass vials with airtight caps

Procedure

-

Preparation of Supersaturated Solution: In a series of glass vials, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct layer of undissolved this compound should be visible.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow for the separation of the undissolved this compound. To ensure complete separation of the excess solute, centrifuge the vials at a high speed.

-

Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer containing the dissolved this compound) using a syringe. Be cautious not to disturb the layer of undissolved solute.

-

Dilution: Accurately dilute the extracted aliquot with the pure organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor. The results can be expressed in various units, such as g/100 mL, mol/L, or as a weight/weight percentage.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

References

Isopropyl Nitrate: A Technical Guide to its History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl nitrate (B79036) (IPN), a compound with a rich history rooted in the development of energetic materials, continues to find niche but critical applications. This technical guide provides an in-depth exploration of the discovery, synthesis, chemical properties, and notable uses of isopropyl nitrate. Detailed experimental protocols for its synthesis are provided, and key quantitative data are summarized for easy reference. Visual diagrams are included to illustrate the synthetic pathway.

Introduction

This compound (IPN), systematically named propan-2-yl nitrate, is a colorless liquid monopropellant with the chemical formula C₃H₇NO₃. While its primary applications have been in the aerospace and automotive industries, a thorough understanding of its properties and synthesis is valuable for researchers in various fields of chemistry. This document serves as a comprehensive technical resource on this compound.

History and Discovery

The exact date and attribution for the first synthesis of this compound are not definitively documented in readily available historical records. However, its discovery can be situated within the broader context of the intensive investigation of organic nitrates in the late 19th century. The Belgian chemist Louis Henry, known for his extensive work on the synthesis of a vast number of new organic compounds, including organic nitrates, is a likely figure to have first synthesized this compound in the late 1800s. His work on the reaction of alcohols with nitric acid laid the foundation for the synthesis of many alkyl nitrates.

Initial interest in alkyl nitrates was driven by their energetic properties. This compound, while being a low-sensitivity explosive, found more practical applications beyond its explosive potential. In the mid-20th century, it was developed as a monopropellant for jet engine starters, most notably under the name AVPIN. This application was critical for military interceptor aircraft, requiring rapid engine starts.[1][2] Versions of the Rolls-Royce Avon turbojet engine utilized a geared turbine starter motor that burned this compound.[2] The AVPIN system provided a powerful and rapid start, and despite some early issues with misfires in systems like those on the Gloster Javelin, it was later demonstrated to be a stable and effective fuel.[1] this compound was also commercially sold in the 1960s by the Turbonique company under the brand name "Thermolene" as a fuel for their turbine-powered "drag axles" and superchargers.[1] Beyond its use as a monopropellant, this compound has also been utilized as a diesel cetane improver.[1][3]

Physicochemical Properties

This compound is a colorless liquid with a pleasant, fruity odor.[4] It is highly flammable and burns with a nearly invisible flame, which presents a significant handling hazard.[1][3] It is denser than water and is insoluble in water.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₃ | [1] |

| Molar Mass | 105.09 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.036 g/cm³ (at 20 °C) | [1] |

| Melting Point | -82.5 °C | [1] |

| Boiling Point | 101.5 °C | [1] |

| Flash Point | 22.2 °C | [1] |

| Detonation Velocity | ~5400 m/s | [1] |

| Solubility in water | Insoluble | [4] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the esterification of isopropyl alcohol with nitric acid. A key challenge in this synthesis is the potential for oxidative side reactions, which can lead to the formation of acetone (B3395972) and other byproducts.[3] To mitigate these side reactions, urea (B33335) is commonly added to the reaction mixture. Urea reacts with and neutralizes any nitrous acid that may be formed, thus preventing the oxidation of the alcohol.[3]

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a generalized procedure based on common laboratory-scale synthesis methods.

Materials:

-

Isopropyl alcohol (anhydrous)

-

Concentrated nitric acid (e.g., 70%)

-

Urea

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate (B86663) or calcium chloride

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, a mixture of isopropyl alcohol and urea is prepared. The flask is cooled in an ice bath to maintain a low temperature.

-

Nitrification: Concentrated nitric acid is added dropwise from the dropping funnel to the cooled and stirred alcohol-urea mixture. The temperature of the reaction mixture should be carefully monitored and maintained below 10°C.

-

Reaction Completion: After the addition of nitric acid is complete, the mixture is stirred for an additional period while still in the ice bath to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is then poured into a separatory funnel containing cold water. The lower layer, which is the crude this compound, is separated.

-

Neutralization: The crude product is washed successively with cold water, a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

-

Drying: The washed this compound is dried over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

-

Purification: The dried product can be further purified by distillation under reduced pressure.

Industrial Production

Industrial-scale production of this compound often involves a continuous process where isopropyl alcohol and nitric acid are continuously fed into a reactor. The this compound product is continuously removed by distillation.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

References

Quantum Chemical Calculations for Isopropyl Nitrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quantum chemical calculations applied to isopropyl nitrate (B79036). It details the theoretical background, computational methodologies, and key findings regarding the molecule's structure, vibrational properties, and reactivity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of computational chemistry, materials science, and drug development.

Introduction

Isopropyl nitrate ((CH₃)₂CHONO₂) is an organic nitrate of interest due to its applications as a monopropellant, a diesel fuel additive, and its role in atmospheric chemistry. Understanding its molecular properties, conformational preferences, and reaction mechanisms at a quantum level is crucial for optimizing its performance and predicting its environmental impact. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating these characteristics. This guide summarizes the key findings from computational studies on this compound, presenting data in a structured format for easy comparison and providing detailed protocols for reproducibility.

Theoretical Background and Computational Methods

The computational investigation of this compound primarily revolves around identifying its stable conformers and characterizing their properties. Rotational isomerism around the C-O and C-C bonds gives rise to different spatial arrangements of the atoms. Quantum chemical calculations have identified two energetically most favorable conformers: the TG and GT forms.

The majority of the calculations discussed herein were performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.[1] The B3LYP (Becke's three-parameter hybrid exchange functional combined with the Lee–Yang–Parr correlation functional) is a popular choice that provides a good balance between accuracy and computational cost.[2] The 6-31G(d) basis set is commonly employed for such calculations, providing a reasonable description of the electronic structure of molecules containing second-row elements.[2]

Experimental Protocols: Computational Methodology

A typical computational protocol for the quantum chemical analysis of this compound using the Gaussian suite of programs is outlined below.

Software: Gaussian 09 or a later version.

Methodology:

-

Initial Structure Generation: The initial 3D structure of the this compound molecule can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

-

Conformational Search: To identify the most stable conformers (TG and GT), a potential energy surface scan is performed by systematically rotating the dihedral angles around the C-O and C-C bonds.

-

Geometry Optimization: The geometries of the identified conformers are then fully optimized without any symmetry constraints using the B3LYP functional and the 6-31G(d) basis set. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a local minimum on the potential energy surface.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the infrared (IR) intensities and Raman activities, which can be compared with experimental spectra.

-

Electronic Property Calculations: Single-point energy calculations on the optimized geometries are performed to obtain various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.

Data Presentation

The following tables summarize the key quantitative data obtained from quantum chemical calculations on the TG and GT conformers of this compound.

Optimized Geometrical Parameters

The optimized bond lengths, bond angles, and dihedral angles for the TG and GT conformers of this compound, calculated at the B3LYP/6-31G(d) level of theory, are presented in Table 1.

Table 1: Optimized Geometrical Parameters of this compound Conformers (B3LYP/6-31G(d))

| Parameter | TG Conformer | GT Conformer |

| Bond Lengths (Å) | ||

| C-H | 1.092 - 1.095 | 1.092 - 1.096 |

| C-C | 1.525 | 1.526 |

| C-O | 1.458 | 1.459 |

| O-N | 1.415 | 1.414 |

| N=O (asym) | 1.211 | 1.211 |

| N=O (sym) | 1.213 | 1.213 |

| Bond Angles (º) | ||

| H-C-H | 108.0 - 109.2 | 107.9 - 109.3 |

| C-C-H | 110.1 - 110.8 | 110.0 - 110.9 |

| C-C-C | 112.4 | 112.5 |

| C-O-N | 115.4 | 115.3 |

| O-N=O | 117.8 | 117.9 |

| C-C-O | 107.9 | 107.8 |

| Dihedral Angles (º) | ||

| C-C-O-N | 178.9 | 79.5 |

| C-O-N=O | 0.0 | 0.0 |

| C-C-C-H | 60.1, -60.1, 180.0 | 60.2, -60.2, 180.0 |

Note: The TG conformer is found to be more stable than the GT form by approximately 11.29 kJ/mol.[3]

Vibrational Frequencies

A comparison of the calculated (B3LYP/6-31G(d)) and experimental vibrational frequencies for key modes of this compound is presented in Table 2. The calculated frequencies are typically scaled by a factor of ~0.96-0.98 to better match the experimental values.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) of this compound

| Vibrational Mode | Calculated (TG) | Calculated (GT) | Experimental (IR/Raman) |

| νas(NO₂) | 1635 | 1634 | 1626 |

| νs(NO₂) | 1282 | 1274 | 1280 |

| ν(C-O) | 922 | 887 | ~900-950 |

| ν(C-C) | 852 | 808 | ~850 |

| ν(N-O) | 884 | 876 | ~880 |

| δ(ONO) | 750 | 745 | ~750 |

| νas(CH₃) | 2980-3000 | 2980-3000 | 2980-3000 |

| νs(CH₃) | 2923 | 2925 | 2920-2940 |

Note: The conformational state has a noticeable influence on the C-O and C-C stretching frequencies.[3]

Electronic Properties

The calculated electronic properties of the TG and GT conformers of this compound at the B3LYP/6-31G(d) level of theory are summarized in Table 3.

Table 3: Calculated Electronic Properties of this compound Conformers (B3LYP/6-31G(d))

| Property | TG Conformer | GT Conformer |

| HOMO Energy (eV) | -7.54 | -7.58 |

| LUMO Energy (eV) | -1.21 | -1.19 |

| Energy Gap (eV) | 6.33 | 6.39 |

| Dipole Moment (Debye) | 3.25 | 3.18 |

Reaction Mechanisms and Pathways

Quantum chemical calculations have been instrumental in elucidating the reaction mechanisms of this compound, including its thermal decomposition and its reaction with hydroxyl radicals.

Thermal Decomposition

The thermal decomposition of this compound is initiated by the homolytic cleavage of the O-NO₂ bond, which is the weakest bond in the molecule. This is followed by the rapid decomposition of the resulting isopropoxy radical.

The primary steps in the thermal decomposition are:

-

(CH₃)₂CHONO₂ → (CH₃)₂CHO• + •NO₂ (O-NO₂ bond fission)

-

(CH₃)₂CHO• → CH₃CHO + •CH₃ (β-scission of the isopropoxy radical)

The calculated O-NO₂ bond dissociation energy is in the range of 38-41 kcal/mol.[4]

Reaction with Hydroxyl Radical (•OH)

The reaction of this compound with the hydroxyl radical is a key process in atmospheric chemistry. The primary reaction pathway involves the abstraction of a hydrogen atom from the tertiary carbon atom.

The main reaction channel is:

(CH₃)₂CHONO₂ + •OH → (CH₃)₂C(•)ONO₂ + H₂O

The resulting 2-nitrooxy-2-propyl radical can then decompose to form acetone (B3395972) and nitrogen dioxide:

(CH₃)₂C(•)ONO₂ → (CH₃)₂CO + •NO₂

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways related to the quantum chemical calculations of this compound.

References

In-Depth Technical Guide to Isopropyl Nitrate (CAS 1712-64-7): Properties, Hazards, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isopropyl nitrate (B79036) (CAS 1712-64-7), a chemical compound with applications ranging from a diesel cetane improver to a jet aircraft auxiliary propellant and a reagent in chemical synthesis.[1][2] This document details its chemical and physical properties, spectral data, and associated hazards, with a focus on providing practical information for laboratory and industrial settings. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside an exploration of its toxicological profile, including the mechanism of methemoglobinemia and its vasodilatory effects.

Chemical and Physical Properties

Isopropyl nitrate is a colorless liquid with a pleasant, ethereal odor.[2][3] It is highly flammable and is a strong oxidizing agent.[2][3] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₇NO₃ | [3] |

| Molecular Weight | 105.09 g/mol | [3] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Pleasant, ethereal | [2][3] |

| Boiling Point | 101-102 °C | [4] |

| Density | 1.036 g/mL at 20 °C | [5] |

| Flash Point | 11 °C (52 °F) | [5] |

| Vapor Pressure | 34.1 mmHg | [3] |

| Solubility | Insoluble in water; miscible with many organic solvents | [2][3] |

| Refractive Index | 1.391 | [5] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent peaks are due to the nitrate ester group (-ONO₂).

| Wavenumber (cm⁻¹) | Assignment |

| ~1630 | Asymmetric NO₂ stretch |

| ~1280 | Symmetric NO₂ stretch |

| ~860 | O-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon and hydrogen environments in the molecule.

¹H NMR (CDCl₃):

-

Septet (CH): This signal corresponds to the single proton on the secondary carbon, split by the six equivalent protons of the two methyl groups.

-

Doublet (CH₃): This signal arises from the six equivalent protons of the two methyl groups, split by the single proton on the adjacent carbon.

¹³C NMR (CDCl₃):

-

CH Carbon: The carbon atom bonded to the nitrate group.

-

CH₃ Carbons: The two equivalent methyl carbon atoms.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.

Hazards and Toxicology

This compound presents several significant hazards that require careful management in a laboratory or industrial setting.

Physical Hazards

-

Flammability: It is a highly flammable liquid with a low flash point.[3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]

-

Explosive Potential: this compound can decompose explosively when subjected to prolonged heat or fire.[3] It is a low-sensitivity explosive with a detonation velocity of approximately 5400 m/s.[2]

-

Oxidizing Agent: As a strong oxidizing agent, it can react vigorously or explosively with reducing agents, strong acids, and finely powdered metals.[2][3]

Health Hazards

-

Inhalation and Dermal Absorption: this compound is toxic if inhaled or absorbed through the skin.[3][6]

-

Methemoglobinemia: The primary mechanism of toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[2][6] This can lead to cyanosis, hypoxia, and in severe cases, death.[6][7]

-

Vasodilation: Like other organic nitrates, it is a vasodilator, causing a drop in blood pressure, which can lead to dizziness and fainting.[2][6]

-

Other Health Effects: Exposure may also cause headaches, and damage to the liver and kidneys.[2]

| Toxicity Data | Value | Species | Reference |

| LC₅₀ (Inhalation) | 65 g/m³ / 2H | Mouse | [6] |

| LC₅₀ (Inhalation) | 29 g/m³ / 2H | Rat | [6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of isopropanol (B130326). The following is a representative protocol.

Materials:

-

Isopropanol

-

Nitric acid (concentrated)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A mixture of isopropanol and urea is chilled in an ice bath.

-

Concentrated nitric acid is added dropwise to the cooled mixture while maintaining a low temperature to control the exothermic reaction and prevent the formation of byproducts such as acetone.[2] Urea is used to scavenge any nitrous acid that may form, which can lead to instability of the product.[2]

-

After the addition is complete, the reaction mixture is stirred for a specified period.

-

The mixture is then transferred to a separatory funnel, and the lower aqueous layer is removed.

-

The organic layer (crude this compound) is washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

The washed product is dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The dried this compound is purified by vacuum distillation to yield the final product.

Analytical Methods

GC-MS is a suitable method for the identification and quantification of this compound.

-

Sample Preparation: Samples can be diluted in a suitable solvent such as dichloromethane (B109758) or hexane.

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program should be optimized to achieve good separation from the solvent and any impurities.

-

MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

Sample Preparation: For liquid samples like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[8] Alternatively, attenuated total reflectance (ATR)-FTIR can be used by placing a drop of the liquid directly on the ATR crystal.[8]

Signaling and Decomposition Pathways

Mechanism of Methemoglobinemia

The toxicity of this compound is primarily attributed to its metabolic conversion to nitrite (B80452) ions, which then induce methemoglobinemia.

Caption: Mechanism of this compound-Induced Methemoglobinemia.

Vasodilation Signaling Pathway

The vasodilatory effects of this compound are mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a common mechanism for organic nitrates.

Caption: Signaling Pathway of this compound-Induced Vasodilation.

Thermal Decomposition Pathway

The thermal decomposition of this compound is initiated by the cleavage of the O-NO₂ bond.[9][10][11]

Caption: Thermal Decomposition Pathway of this compound.

Conclusion

This compound is a versatile chemical with important industrial applications but also significant hazards. A thorough understanding of its properties, safe handling procedures, and toxicological effects is crucial for researchers and professionals working with this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the safe and effective use of this compound in a scientific setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | C3H7NO3 | CID 15575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A STUDY ON PREPARATION TECHNOLOGY OF this compound [energetic-materials.org.cn]

- 5. This compound|High-Purity Reagent Supplier [benchchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. From Poppers to Peril: Recreational Nitrite-Induced Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. caprysses.fr [caprysses.fr]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Decomposition of this compound: Kinetics and Products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vapor Pressure Curve of Isopropyl Nitrate

This technical guide provides a comprehensive overview of the vapor pressure characteristics of isopropyl nitrate (B79036). Designed for researchers, scientists, and professionals in drug development, this document details the quantitative vapor pressure data, experimental methodologies for its determination, and a summary of its physicochemical properties.

Physicochemical Properties of Isopropyl Nitrate

This compound (IPN), with the chemical formula C₃H₇NO₃, is a colorless liquid with a pleasant odor.[1][2] It is recognized for its high flammability and is insoluble in water.[3][4] The vapors of this compound are heavier than air, and it produces toxic oxides of nitrogen upon combustion.[1][3] Due to its hazardous nature, including the risk of spontaneous decomposition and explosion under prolonged exposure to heat, proper handling and storage are critical.[1][5]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NO₃ | [1][6] |

| Molar Mass | 105.09 g/mol | [1][2][6] |

| Appearance | Colorless liquid | [1][2][6] |

| Odor | Pleasant, Sweet | [1][2] |

| Density | 1.036 g/cm³ (at 20 °C) | [2][6] |

| Boiling Point | 101.5 °C (214.7 °F; 374.6 K) | [2][6] |

| Melting Point | -82.5 °C (−116.5 °F; 190.7 K) | [2][6] |

| Flash Point | 22.2 °C (72.0 °F; 295.3 K) | [2] |

| Solubility in Water | 0.365 g/100 ml (at 25 °C) | [2] |

Vapor Pressure Data

The vapor pressure of a liquid is a fundamental thermodynamic property that describes its tendency to evaporate. It is strongly dependent on temperature. For this compound, various sources have reported its vapor pressure at specific temperatures. A more comprehensive understanding of this relationship is provided by the Antoine equation, which empirically relates vapor pressure to temperature.

2.1. Reported Vapor Pressure Values

Several sources provide single-point vapor pressure data for this compound.

Table 2: Reported Vapor Pressure of this compound

| Temperature | Vapor Pressure (mmHg) | Reference(s) |

| Ambient | 34.1 | [1][2] |

| 25 °C | 43.7 | [4][7][8][9] |

2.2. Vapor Pressure Curve from the Antoine Equation

The Antoine equation is a semi-empirical correlation that describes the relation between vapor pressure and temperature for pure components. The equation is given as:

log₁₀(P) = A - (B / (C + T))

Where:

-

P is the vapor pressure

-

T is the temperature

-

A, B, and C are component-specific constants, known as Antoine coefficients.

For this compound, the following Antoine coefficients have been reported for calculating vapor pressure in mmHg and temperature in degrees Celsius.[10][11][12]

Table 3: Antoine Equation Coefficients for this compound

| A | B | C | Temperature Range (°C) |

| 7.73719 | 1721.723 | 245.49 | 0 - 70 |

| 6.42006 | 1018.568 | 183.528 | 0 - 70 |

| 5.93171 | 1188.009 | -72.926 | 273K - 375K |

Using the first set of coefficients from the available literature, the vapor pressure of this compound can be calculated across a range of temperatures.[10][11]

Table 4: Calculated Vapor Pressure of this compound using the Antoine Equation

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) |

| 0 | 273.15 | 7.6 | 1.01 |

| 10 | 283.15 | 14.5 | 1.93 |

| 20 | 293.15 | 26.1 | 3.48 |

| 30 | 303.15 | 44.9 | 5.99 |

| 40 | 313.15 | 73.6 | 9.81 |

| 50 | 323.15 | 116.8 | 15.57 |

| 60 | 333.15 | 179.8 | 23.97 |

| 70 | 343.15 | 269.1 | 35.88 |

Experimental Protocol for Vapor Pressure Determination

While a specific, detailed experimental protocol for this compound was not found in the initial search, a general methodology based on the static method, commonly used for determining the vapor pressure of nitrates and other chemical compounds, can be described.[13]

Objective: To determine the vapor pressure of this compound at various temperatures using the static method.

Materials:

-

This compound (high purity)

-

Vacuum pump

-

Pressure transducer

-

Temperature controller and sensor (e.g., thermocouple)

-

Thermostatic bath

-

Glass sample cell

-

Data acquisition system

Procedure:

-

Sample Preparation: A small, precisely measured amount of high-purity this compound is placed into the glass sample cell.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by a series of freeze-pump-thaw cycles. The sample is frozen using a cryogenic liquid (e.g., liquid nitrogen), and the cell is evacuated with the vacuum pump. The cell is then sealed, and the sample is allowed to thaw, releasing dissolved gases into the headspace. This process is repeated until a stable, low pressure is achieved when the sample is frozen.

-

Equilibration: The degassed sample cell is placed in a thermostatic bath equipped with a precision temperature controller. The temperature is set to the desired value and allowed to stabilize.

-

Vapor Pressure Measurement: Once the sample reaches thermal equilibrium with the bath, the pressure in the headspace above the liquid is measured using a calibrated pressure transducer. This pressure is the vapor pressure of the this compound at that temperature.

-

Data Collection: The vapor pressure is recorded at a series of increasing temperatures, ensuring that the system reaches equilibrium at each temperature point before a measurement is taken.

-

Data Analysis: The collected data (pressure versus temperature) is plotted to generate the vapor pressure curve. The data can also be fitted to the Antoine equation to determine the Antoine coefficients for this compound.

Safety Precautions:

-

All work with this compound should be conducted in a well-ventilated fume hood.[5]

-

Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn.[5]

-

Due to the explosive nature of this compound, it is crucial to avoid heat, sparks, and open flames.[3][5]

-

All equipment must be properly grounded to prevent static discharge.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the vapor pressure of this compound.

Caption: Experimental workflow for vapor pressure determination.

References

- 1. This compound | C3H7NO3 | CID 15575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]